7-chloro-4-methyl-6-nitro-2H-chromen-2-one
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Overview
Description
7-chloro-4-methyl-6-nitro-2H-chromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 4th position, and a nitro group at the 6th position on the chromen-2-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one typically involves the nitration of 7-chloro-4-methyl-2H-chromen-2-one. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the nitration process and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: 7-chloro-4-methyl-6-amino-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-4-methyl-6-nitro-2H-chromen-2-one has been explored for its applications in several scientific fields:
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and antitubercular effects. Additionally, the chromen-2-one scaffold can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-methyl-2H-chromen-2-one: Lacks the nitro group, making it less reactive in certain biological assays.
4-methyl-6-nitro-2H-chromen-2-one: Lacks the chlorine atom, affecting its overall reactivity and biological activity.
Uniqueness
7-chloro-4-methyl-6-nitro-2H-chromen-2-one is unique due to the presence of both the nitro and chlorine groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
Molecular Formula |
C10H6ClNO4 |
---|---|
Molecular Weight |
239.61 g/mol |
IUPAC Name |
7-chloro-4-methyl-6-nitrochromen-2-one |
InChI |
InChI=1S/C10H6ClNO4/c1-5-2-10(13)16-9-4-7(11)8(12(14)15)3-6(5)9/h2-4H,1H3 |
InChI Key |
JJBKQLPLMHVJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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